molecular formula C8H14O3 B6610758 3-(cyclobutylmethoxy)propanoic acid CAS No. 2142606-34-4

3-(cyclobutylmethoxy)propanoic acid

Cat. No.: B6610758
CAS No.: 2142606-34-4
M. Wt: 158.19 g/mol
InChI Key: LJXLXDKYGCDFME-UHFFFAOYSA-N
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Description

3-(cyclobutylmethoxy)propanoic acid is an organic compound that features a cyclobutylmethoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclobutylmethoxy)propanoic acid typically involves the reaction of cyclobutylmethanol with a suitable propanoic acid derivative. One common method is the esterification of cyclobutylmethanol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(cyclobutylmethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(cyclobutylmethoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclobutylmethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanol: Shares the cyclobutylmethoxy group but lacks the propanoic acid moiety.

    Propanoic acid: Contains the propanoic acid backbone but lacks the cyclobutylmethoxy group.

    Cyclobutylmethoxyacetic acid: Similar structure but with an acetic acid backbone instead of propanoic acid.

Uniqueness

3-(cyclobutylmethoxy)propanoic acid is unique due to the combination of the cyclobutylmethoxy group and the propanoic acid backbone. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(cyclobutylmethoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-8(10)4-5-11-6-7-2-1-3-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLXDKYGCDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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